2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The structure of this compound includes a quinazoline core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring, and it is functionalized with an ethyl group and a fluorophenylacetamide moiety.
Preparation Methods
The synthesis of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide typically involves the following steps :
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or formic acid.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Fluorophenylacetamide Moiety: This step involves the reaction of the quinazoline derivative with 4-fluorophenylacetic acid or its derivatives under appropriate coupling conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including :
- Substitution
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the quinazoline ring or the amide group.
Properties
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-2-16-21-15-6-4-3-5-14(15)18(22-16)24-11-17(23)20-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPUSZPQHZYDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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